REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5](-[c:14]2[cH:15][c:16]3[c:17]([c:18]([C:20]#[N:21])[n:19]2)[n:22][cH:23][n:24]3[CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][O:30]2)[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1.[CH3:43][OH:44].[Cl:45][CH2:46][Cl:47].[OH2:31].[c:32]1([CH3:33])[cH:34][cH:35][c:36]([S:37]([OH:38])(=[O:39])=[O:40])[cH:41][cH:42]1>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5](-[c:14]2[cH:15][c:16]3[c:17]([c:18]([C:20]#[N:21])[n:19]2)[n:22][cH:23][nH:24]3)[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1
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Name
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CCOc1ccc(C(F)(F)F)cc1-c1cc2c(ncn2C2CCCCO2)c(C#N)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C(F)(F)F)cc1-c1cc2c(ncn2C2CCCCO2)c(C#N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
|
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Type
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product
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Smiles
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CCOc1ccc(C(F)(F)F)cc1-c1cc2[nH]cnc2c(C#N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |